Biochemical Potency: LRRK2 Inhibitor 1 Exhibits Comparable Potency to Early Tool Compounds but is Less Potent than Next-Generation Inhibitors
LRRK2 inhibitor 1 (LRRK2-IN-1) demonstrates nanomolar potency against both wild-type and G2019S mutant LRRK2 in biochemical assays, with IC50 values of 13 nM and 6 nM, respectively . In a direct head-to-head comparison study, LRRK2-IN-1 showed an IC50 of 10.0 nM for WT LRRK2, compared to 0.70 nM for TTT-3002 and 140 nM for H-1152 [1]. This places LRRK2-IN-1 as a moderately potent tool compound, significantly more potent than non-selective inhibitors like H-1152 but less potent than next-generation inhibitors such as MLi-2 (IC50 = 0.76 nM) .
| Evidence Dimension | In vitro biochemical potency (IC50) |
|---|---|
| Target Compound Data | LRRK2-IN-1: 10.0 nM (WT), 7.3 nM (G2019S) |
| Comparator Or Baseline | TTT-3002: 0.70 nM (WT), 0.70 nM (G2019S); H-1152: 140 nM (WT), 99 nM (G2019S); MLi-2: 0.76 nM (WT) |
| Quantified Difference | LRRK2-IN-1 is ~14-fold less potent than TTT-3002 and ~184-fold less potent than MLi-2 against WT LRRK2, but ~14-fold more potent than H-1152 |
| Conditions | In vitro kinase activity assay; ATP-site competition binding |
Why This Matters
Researchers requiring moderate potency with a well-validated historical dataset may prefer LRRK2-IN-1, while those needing maximal target engagement in cellular or in vivo models should consider more potent alternatives.
- [1] PMC Table 1. IC50 values for LRRK2-IN1, TTT-3002 and H-1152. Hum Mol Genet. 2012;22(2):328-344. View Source
